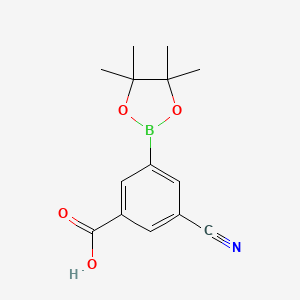

3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a benzoic acid derivative featuring a cyano (-CN) group at position 3 and a pinacol boronate ester at position 5. This compound is structurally tailored for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate moiety’s reactivity. The carboxylic acid group at position 1 enhances its versatility for further derivatization, such as salt formation or conjugation via amide bonds .

Properties

IUPAC Name |

3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)11-6-9(8-16)5-10(7-11)12(17)18/h5-7H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATFSBRQBGWPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via oxidative addition of the aryl halide (e.g., 3-cyano-5-bromobenzoic acid) to a Pd(0) catalyst, followed by transmetallation with B₂pin₂. Reductive elimination yields the boronate ester and regenerates the catalyst. Key parameters include:

-

Base : Cs₂CO₃ or K₃PO₄ (2–4 equiv) to neutralize HBr byproducts.

-

Solvent : Mixed polar aprotic solvents (DMF:H₂O, 10:1) at 110°C under inert atmosphere.

A representative procedure from achieved 75% yield using Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (4.4 equiv), and DMF:H₂O (10:1) at 110°C for 12 hours.

Functional Group Protection and Deprotection Strategies

To prevent side reactions during borylation, the carboxylic acid group is often protected as a methyl ester. Subsequent hydrolysis restores the free acid functionality.

Methyl Ester Protection

Hydrolysis of the Boronate Ester Intermediate

Post-borylation, the methyl ester is hydrolyzed using:

Alternative Synthetic Routes

Direct Boronation of Benzoic Acid Derivatives

While less common, direct borylation of 3-cyano-5-hydroxybenzoic acid using boron trifluoride etherate (BF₃·OEt₂) has been explored. However, this method suffers from low yields (≤40%) due to competing side reactions.

Multi-Step Synthesis via Amide Intermediates

Source documents a pathway involving amide coupling followed by boronation:

-

Coupling : 3-Cyano-5-bromobenzoic acid reacts with ethanolamine using HATU/DIEA in DMF (45% yield).

-

Borylation : The amide intermediate undergoes Pd-catalyzed borylation (75% yield).

This route is advantageous for introducing additional functional groups but adds complexity.

Purification and Characterization

Chromatographic Techniques

Analytical Data

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve efficiency:

-

Residence time : 30 minutes at 120°C.

-

Catalyst loading : Reduced to 0.5 mol% Pd(dppf)Cl₂ via catalyst recycling.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables palladium-catalyzed cross-coupling with aryl/vinyl halides or triflates. Reaction conditions and outcomes depend on the electronic effects of substituents and catalyst systems.

Representative Reaction Conditions:

| Substrate | Catalyst System | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | THF | 89% | |

| 2-Iodonaphthalene | PdCl₂(dppf) (1.5 mol%) | NaHCO₃ | Dioxane | 78% |

Key Observations:

-

The electron-withdrawing cyano group enhances electrophilicity at the boron-bound carbon, improving coupling efficiency.

-

Carboxylic acid deprotonation (via bases like K₂CO₃) prevents catalyst poisoning .

-

Reactions proceed at 80–100°C with microwave assistance reducing time to 1–2 hours.

Cyano Group Transformations

The cyano group undergoes selective modifications while preserving the boronate ester:

Hydrolysis to Carboxylic Acid

Conditions:

-

HCl (6M), reflux, 12 h → Converts –CN to –COOH.

-

Yields drop to 65% due to partial boronate ester hydrolysis .

Reduction to Amine

Conditions:

-

LiAlH₄, THF, 0°C → –CN reduced to –CH₂NH₂.

-

Requires boronate protection (e.g., as methyl ester) to prevent side reactions .

Carboxylic Acid Functionalization

The –COOH group participates in esterification and amidation:

Esterification

Conditions:

Amide Formation

Conditions:

Boronate Ester Transmetalation

The dioxaborolane group exchanges with other diols under acidic conditions:

Example:

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration and halogenation:

| Reaction | Conditions | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to –B | 55% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Meta to –CN | 62% |

Note: Boronate esters direct electrophiles to the para position relative to boron.

Stability Under Reaction Conditions

Critical stability data from thermal and pH studies:

| Condition | Degradation (%) | Time (h) | Source |

|---|---|---|---|

| pH 2 (HCl) | 98 | 24 | |

| pH 12 (NaOH) | 100 | 2 | |

| DMF, 120°C | 15 | 12 |

Recommendations:

This compound’s versatility is amplified by orthogonal reactivity of its functional groups, enabling sequential modifications for complex molecule synthesis. Recent advances in catalyst-free hydroboration protocols and Pd-NHC catalysts further enhance its utility in industrial applications.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid serves as an essential intermediate in the synthesis of various organic compounds. Its ability to participate in cross-coupling reactions makes it particularly useful in forming carbon-carbon bonds. This property is exploited in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceuticals

Research has demonstrated the use of this compound in the synthesis of biologically active molecules. For instance, it has been utilized in the development of novel anti-cancer agents through palladium-catalyzed reactions that incorporate the cyano group into complex structures .

Medicinal Chemistry

Potential Anti-Cancer Agent

The incorporation of the cyano group in this compound has shown promise in enhancing biological activity against cancer cells. Studies indicate that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells .

Research Findings

In vitro studies have reported that compounds derived from this benzoic acid exhibit mechanisms of action that involve apoptosis induction and cell cycle arrest. Such findings position this compound as a candidate for further development into therapeutic agents targeting specific cancer types .

Materials Science

Polymer Chemistry

The unique structure of this compound allows for its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Its boron-containing moieties impart unique functionalities to polymers used in electronics and coatings.

Application Example: Conductive Polymers

Research has explored the use of this compound as a dopant in conductive polymers. The addition of boron-containing groups facilitates improved electrical conductivity and thermal stability in polymer systems used for electronic applications .

Analytical Chemistry

Chromatographic Applications

Due to its chemical properties, this compound is also employed as a reagent in chromatographic methods for the analysis of complex mixtures. Its ability to form stable complexes with metal ions enhances detection sensitivity in analytical procedures.

Case Study: Metal Ion Detection

A study highlighted its application in detecting trace metal ions through high-performance liquid chromatography (HPLC), where it forms chelates that can be easily quantified .

Summary Table

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Effective in palladium-catalyzed reactions |

| Medicinal Chemistry | Potential anti-cancer agent | Induces apoptosis in cancer cell lines |

| Materials Science | Enhances polymer properties | Improves conductivity and thermal stability |

| Analytical Chemistry | Reagent for metal ion detection | Increases sensitivity in HPLC methods |

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as a nucleophile or electrophile, while the dioxaborolane ring can undergo borylation reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Positional Isomers of Benzoic Acid Derivatives

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS 269409-73-6): Structure: Boronate at position 3, carboxylic acid at position 1. Properties: Melting point (mp) 206–211°C. Lacks the cyano group, reducing electron-withdrawing effects. Applications: Primarily used in cross-coupling reactions; lower electronic activation compared to cyano-substituted analogs .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS 180516-87-4):

Substituted Benzonitrile Derivatives

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-46-0): Structure: Boronate at position 3, cyano at position 3 (same position as the target compound). Key Difference: Lacks the carboxylic acid group, limiting its ability to form salts or conjugates.

Halogenated and Nitro-Substituted Analogs

- 2-Chloro-4-(boronate)benzoic acid (CAS 957066-09-0) and 3-Fluoro-5-(boronate)benzoic acid (CAS 890839-31-3): Structure: Halogens (Cl, F) at positions 2 and 3, respectively. Electronic Effects: Halogens are moderately electron-withdrawing but less so than cyano. Applications: Useful in reactions requiring halogen-directed selectivity .

- 3-Nitro-5-(boronate)benzoic acid (CAS 377780-80-8): Structure: Nitro (-NO₂) at position 3. Reactivity: The nitro group is strongly electron-withdrawing but may reduce boronate stability due to hydrolysis sensitivity. Applications: Intermediate for reduction to amines or further functionalization .

Methyl-Substituted Derivatives

- 2-Methyl-5-(boronate)benzoic acid (CAS 1431542-21-0): Structure: Methyl (-CH₃) at position 2. Electronic Effects: Methyl is electron-donating, deactivating the ring and slowing coupling reactions. Applications: Less reactive than cyano analogs; used in sterically hindered syntheses .

Comparative Analysis of Key Properties

Stability and Handling Considerations

- Boronate Hydrolysis: The cyano group’s electron-withdrawing nature may stabilize the boronate against hydrolysis compared to electron-donating groups like -CH₃ .

- Thermal Stability : High melting points (e.g., 227–232°C for 4-substituted isomer) suggest robust crystalline packing, advantageous for storage .

Biological Activity

3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties based on recent research findings, including its pharmacological effects and mechanisms of action.

- Molecular Formula : C15H18BNO4

- Molecular Weight : 287.12 g/mol

- CAS Number : 1258963-20-0

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-cancer properties by inhibiting specific cellular pathways involved in tumor growth and metastasis.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown promising results against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong proliferation inhibition |

| MCF7 | 17.02 | Moderate proliferation inhibition |

The compound demonstrated a significant selectivity index, indicating a higher efficacy against cancer cells compared to normal cells .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It exhibited activity against multidrug-resistant strains of bacteria:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 4 - 8 |

| Mycobacterium abscessus | 4 - 8 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

In Vivo Studies

In vivo studies using animal models have shown that the compound possesses acceptable toxicity profiles. For instance:

- Oral Administration : At a high dose of 800 mg/kg, no acute toxicity was observed.

- Pharmacokinetics : Studies in Sprague-Dawley rats indicated moderate exposure with a Cmax of 592 ± 62 mg/mL and a clearance rate of 82.7 ± 1.97 mL/h/kg .

Safety Profile

A subacute toxicity study revealed that the compound did not show any significant adverse effects at doses up to 2000 mg/kg in Kunming mice. This safety profile is crucial for its potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

- Classification : Basic

- Methodological Answer : The compound can be synthesized via a two-step strategy:

Borylation : Miyaura borylation of a halogenated precursor (e.g., 5-bromo-3-cyanobenzoic acid) using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous THF or DMF at 80–100°C for 12–24 hours .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to isolate the boronate ester. Confirm purity via HPLC (>95%) .

Key Considerations : Use inert conditions (N₂/Ar) to prevent boronate ester hydrolysis.

Q. How should researchers characterize this compound’s structural integrity?

- Classification : Basic

- Methodological Answer :

- 1H/13C NMR : Look for characteristic peaks:

- Boronate ester: δ ~1.3 ppm (12H, singlet for pinacol methyl groups) .

- Benzoic acid: δ ~8.0–8.5 ppm (aromatic protons) and δ ~12.5 ppm (carboxylic acid proton, broad) .

- Melting Point : Expected range: 206–211°C (decomposition may occur above 210°C) .

- FT-IR : Confirm cyano group (C≡N stretch at ~2220 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

- Classification : Advanced

- Methodological Answer :

- Catalyst System : Use Pd(PPh₃)₄ (2–5 mol%) in a 1:1 mixture of toluene and aqueous Na₂CO₃ (2M) at 80°C for 6–12 hours .

- Substrate Compatibility : Test aryl/heteroaryl halides (e.g., iodobenzene derivatives). The electron-withdrawing cyano group may reduce reactivity; adjust catalyst loading or temperature accordingly.

- Yield Optimization : Monitor reaction progress via TLC (hexane:EtOAc = 3:1). Post-reaction, extract with EtOAc, dry (MgSO₄), and purify via flash chromatography .

Q. How does the compound’s stability impact experimental design?

- Classification : Advanced

- Methodological Answer :

- Moisture Sensitivity : The boronate ester hydrolyzes in aqueous/acidic conditions. Store at 0–6°C under inert gas .

- Solubility : Soluble in DMF, DMSO, and THF but insoluble in water. For aqueous reactions, use co-solvents (e.g., 10% DMSO in PBS) .

- Thermal Stability : Avoid prolonged heating >100°C; decomposition products include boric acid and cyanide-containing byproducts. Monitor via TGA/DSC .

Q. How can researchers resolve contradictions in reported reactivity of boronate esters with electron-withdrawing groups?

- Classification : Advanced

- Methodological Answer :

- Mechanistic Analysis : The cyano group reduces electron density on the aromatic ring, slowing transmetalation in Suzuki couplings. Address this by:

- Using stronger bases (e.g., Cs₂CO₃ instead of Na₂CO₃) .

- Increasing reaction temperature (90–110°C) or microwave-assisted synthesis .

- Control Experiments : Compare coupling efficiency with/without the cyano substituent using identical conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.